molecular formula C14H14 B13706009 1-Cyclopropyl-4-methylnaphthalene

1-Cyclopropyl-4-methylnaphthalene

Cat. No.: B13706009
M. Wt: 182.26 g/mol
InChI Key: OGDIQKNWIXUNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methylnaphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of cyclopropyl methyl ketone and other precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Cyclopropyl-4-methylnaphthalene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methylnaphthalene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group imparts strain to the molecule, making it highly reactive and capable of forming covalent bonds with target molecules. This reactivity can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

    Cyclopropylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    4-Methylnaphthalene: Lacks the cyclopropyl group, making it less reactive.

    Cyclopropylmethylbenzene: Contains both cyclopropyl and methyl groups but attached to a benzene ring.

Uniqueness: 1-Cyclopropyl-4-methylnaphthalene is unique due to the presence of both a cyclopropyl group and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclopropyl-4-methylnaphthalene

InChI

InChI=1S/C14H14/c1-10-6-9-13(11-7-8-11)14-5-3-2-4-12(10)14/h2-6,9,11H,7-8H2,1H3

InChI Key

OGDIQKNWIXUNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.